N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-2-(3-methylphenoxy)acetamide
Overview
Description
N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-2-(3-methylphenoxy)acetamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a benzotriazole core, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-2-(3-methylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzotriazole ring, followed by the introduction of the ethylphenyl and methylphenoxy groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems and advanced analytical techniques ensures efficient production and minimizes waste.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzotriazole ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the benzotriazole ring.
Scientific Research Applications
N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-2-(3-methylphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor or activator of specific biological targets.
Industry: It is used in the production of advanced materials, coatings, and other industrial products due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The benzotriazole core can bind to various proteins and enzymes, modulating their activity. This interaction can affect different biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzotriazole derivatives, such as:
- N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]-2-(3-ethylphenoxy)acetamide
- N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]-2-(3-methylphenoxy)acetamide
Uniqueness
What sets N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-2-(3-methylphenoxy)acetamide apart is its specific combination of substituents, which confer unique chemical and physical properties. These properties make it particularly useful in applications where stability, reactivity, and specificity are crucial.
Properties
IUPAC Name |
N-[2-(4-ethylphenyl)benzotriazol-5-yl]-2-(3-methylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-3-17-7-10-19(11-8-17)27-25-21-12-9-18(14-22(21)26-27)24-23(28)15-29-20-6-4-5-16(2)13-20/h4-14H,3,15H2,1-2H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYPRQKSPHFBGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)COC4=CC=CC(=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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